JWH-073 (Indole-d5) 4-hydroxybutyl
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Overview
Description
- It is characterized by monohydroxylation of the N-alkyl chain, based on the metabolism of closely related compounds like JWH 015 and JWH 018 .
- The compound is mildly selective for the central cannabinoid (CB1) receptor and is derived from the aminoalkylindole WIN 55,212-2 .
JWH 073 N-(4-hydroxybutyl) metabolite-d5: is a compound used as an internal standard for quantifying the metabolite .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for JWH 073 N-(4-hydroxybutyl) metabolite-d5 are not readily available in the literature.
- it is typically synthesized using deuterated precursors and labeled with stable isotopes (such as deuterium) for use as an internal standard in analytical techniques like GC-MS or LC-MS.
Chemical Reactions Analysis
- Common reagents and conditions for these reactions are not explicitly documented, but they would involve standard organic chemistry methodologies.
- The major products formed would depend on the specific reaction and the position of deuterium labeling.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- It aids in quantification studies, especially when analyzing the parent compound JWH 073 and its metabolites in biological samples.
- Researchers use it to understand the pharmacokinetics, metabolism, and distribution of synthetic cannabinoids.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: serves as an essential tool in cannabinoid research.
Mechanism of Action
- The exact mechanism of action for JWH 073 N-(4-hydroxybutyl) metabolite-d5 is not explicitly described.
- it likely interacts with the CB1 receptor, affecting endocannabinoid signaling pathways.
- Further studies are needed to elucidate its precise molecular targets and downstream effects.
Comparison with Similar Compounds
- Similar compounds include JWH 015 , JWH 018 , and other synthetic cannabinoids.
- the deuterated form distinguishes it from non-labeled metabolites.
JWH 073 N-(4-hydroxybutyl) metabolite-d5: is unique due to its deuterium labeling, which allows precise quantification.
Properties
CAS No. |
2484976-96-5 |
---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxybutyl)indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D |
InChI Key |
FIBVDFAPDNJBNI-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO |
Origin of Product |
United States |
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